tert-Butyl 2-bromo-2-methylbutanoate
Description
tert-Butyl 2-bromo-2-methylbutanoate is a brominated ester characterized by a four-carbon butanoate backbone, with both bromine and methyl substituents on the second carbon. The tert-butyl ester group confers steric bulk, influencing its reactivity and physical properties.
Applications of such compounds span pharmaceuticals (e.g., intermediates for antiviral agents and enzyme inhibitors), organic synthesis (e.g., protecting groups), and non-aqueous battery electrolytes .
Properties
CAS No. |
88745-91-9 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
tert-butyl 2-bromo-2-methylbutanoate |
InChI |
InChI=1S/C9H17BrO2/c1-6-9(5,10)7(11)12-8(2,3)4/h6H2,1-5H3 |
InChI Key |
GNUAVBFJGRWSDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Differences :
- Chain Length: tert-Butyl 2-bromoisobutyrate (propanoate, 3 carbons) vs. This compound (butanoate, 4 carbons).
- Substituents : The target compound has dual substituents (Br and CH₃) on C2, whereas tert-butyl 2-bromobutyrate lacks the methyl group.
- Ester Group : Methyl esters (e.g., methyl 2-bromobutyrate) are less sterically hindered than tert-butyl esters, altering reactivity in nucleophilic substitutions .
Physical and Chemical Properties
- Boiling Point/Solubility: Limited data are available, but molecular weight and ester group influence volatility. tert-Butyl esters (e.g., 223.11 g/mol for C₈H₁₅BrO₂) are typically less volatile than methyl analogs (181.03 g/mol) due to increased molecular mass and steric bulk .
- Stability : tert-Butyl esters are stable under basic conditions but decompose with strong acids (e.g., HCl, H₂SO₄), releasing isobutylene gas .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 2-bromo-2-methylbutanoate, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via esterification of 2-bromo-2-methylbutanoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) . To maximize yield, anhydrous conditions and controlled stoichiometry (1:1.2 molar ratio of acid to tert-butanol) are critical. Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%) . Monitor reaction progress using TLC (Rf ~0.5 in 9:1 hexane/EtOAc) or GC-MS to detect intermediates.
Q. What storage conditions are recommended to maintain the stability of this compound, and how can decomposition be detected?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or radical-mediated degradation . Periodically assess stability via ¹H NMR (monitor disappearance of the tert-butyl singlet at δ 1.2–1.4 ppm or emergence of new peaks) or FT-IR (loss of ester C=O stretch at ~1730 cm⁻¹). For long-term storage, add molecular sieves (3Å) to adsorb moisture .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals confirm its structure?
- Methodological Answer :
- ¹H NMR : A singlet for the tert-butyl group (9H, δ 1.2–1.4 ppm), a multiplet for the methylene/methine adjacent to Br (δ 2.0–2.5 ppm), and a quaternary carbon signal in ¹³C NMR (δ 80–85 ppm for the ester carbonyl) .
- GC-MS : Molecular ion peak at m/z 223 (C₈H₁₅BrO₂⁺) and fragment ions at m/z 167 (loss of tert-butyl group) and 57 (tert-butyl cation) .
- Elemental Analysis : Confirm Br content (~35.7%) via combustion analysis or X-ray fluorescence .
Advanced Research Questions
Q. How does this compound participate in cross-coupling reactions, and what strategies mitigate competing elimination pathways?
- Methodological Answer : The bromide serves as an electrophile in Suzuki-Miyaura couplings with arylboronic acids. Use Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 60–80°C . To suppress β-hydride elimination, employ bulky ligands (e.g., SPhos) or low temperatures. Monitor by ¹⁹F NMR (if fluorinated partners) or LC-MS to track intermediate organopalladium species .
Q. What role does this compound play in synthesizing strained heterocycles, and how are regioselectivity challenges addressed?
- Methodological Answer : The tert-butyl ester acts as a directing group in cyclopropanation or aziridine formation. For example, react with NaN₃ under Huisgen conditions to form aziridine intermediates, followed by ring-opening with nucleophiles (e.g., amines) . Regioselectivity is controlled by steric effects of the tert-butyl group; DFT calculations (B3LYP/6-31G*) predict transition-state geometries favoring less hindered pathways .
Q. How do solvent effects and explicit solvation models (DFT/MD) explain the conformational dynamics of this compound in solution?
- Methodological Answer : Explicit solvent models (e.g., PCM with explicit CHCl₃ molecules) show the tert-butyl group adopts equatorial conformations in polar solvents due to dipole-dipole stabilization, while axial conformers dominate in apolar media . MD simulations (AMBER force field) reveal solvent reorganization energy contributions to rotational barriers (~5 kcal/mol for tert-butyl rotation) .
Q. How should researchers resolve contradictions in reported reactivity data for this compound under basic vs. acidic conditions?
- Methodological Answer : Under basic conditions (e.g., KOtBu), the ester undergoes nucleophilic substitution (SN2) at the bromide, while acidic conditions (HCl/EtOH) promote ester hydrolysis to 2-bromo-2-methylbutanoic acid. Conflicting reports may arise from trace moisture or metal impurities; use Karl Fischer titration to quantify water and ICP-MS to detect metals .
Q. What analytical workflows are recommended for identifying and quantifying byproducts in large-scale reactions involving this compound?
- Methodological Answer : Employ hyphenated techniques:
- HPLC-HRMS : C18 column (ACN/H₂O gradient) coupled with Q-TOF to detect low-abundance byproducts (e.g., tert-butyl elimination products) .
- NMR DOSY : Differentiate byproducts based on diffusion coefficients (e.g., dimers vs. monomers) .
- X-ray crystallography : Resolve ambiguous structures if crystalline byproducts form .
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅BrO₂ | |
| Molecular Weight | 223.11 g/mol | |
| Stability | Stable at –20°C under N₂ | |
| Common Spectral Signals | ¹H NMR δ 1.2–1.4 (t-Bu) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
